Barium(2+);diiodate;hydrate
Description
Contextualization within Alkaline Earth Metal Iodate (B108269) Chemistry
Barium(2+);diiodate;hydrate (B1144303), commonly known as barium iodate monohydrate, Ba(IO₃)₂·H₂O, is a member of the alkaline earth metal iodate family. ias.ac.in This group of compounds is noted for its members being sparingly soluble in water, a characteristic that makes techniques like gel growth suitable for producing high-quality single crystals. ijapm.org The chemistry of these iodates, including those of barium and calcium, is of interest for their structural properties and potential technological applications. ias.ac.in Barium, a Group 2 alkaline earth metal, forms this salt with the iodate anion (IO₃⁻). americanelements.com The study of these compounds provides insights into crystal growth mechanisms and the effects of various parameters on crystal morphology. ias.ac.in
Historical Development of Iodate Compound Studies
The study of crystal growth, particularly in gels, has a history dating back to the early 20th century with observations of phenomena like 'Liesegang rings'. psu.edu Over the decades, gel growth has become a widespread technique for producing high-quality, strain-free crystals of compounds with low solubility, such as barium iodate, often at ambient temperatures. psu.eduresearchgate.net This method's simplicity and the quality of the resulting crystals have made it an attractive alternative to high-temperature techniques. ias.ac.in Early work focused on establishing the optimal conditions for crystal growth by varying parameters like pH, gel density, and reactant concentrations. ias.ac.inpsu.edu These foundational studies paved the way for more detailed characterization and exploration of the physical properties of iodate compounds.
Current Research Landscape and Significance of Barium(2+);diiodate;hydrate
Contemporary research on barium iodate hydrate is often centered on its physical properties, particularly its nonlinear optical (NLO) capabilities. ijapm.orgpsu.edu Materials with NLO properties are crucial for various technological applications, and barium iodate is among the technologically important crystals being investigated for these characteristics. psu.edu Studies involve synthesizing the compound, often with doping impurities like iron (Fe³⁺) or copper (Cu²⁺), to understand their effects on the crystal's structure and NLO behavior. ijapm.org The significance of barium iodate hydrate lies in its role as a model compound for studying crystal growth, its utility in analytical chemistry, and its potential for development in materials science, especially in the field of optics. psu.educhemimpex.com
Structure
2D Structure
Properties
CAS No. |
7787-34-0 |
|---|---|
Molecular Formula |
BaH3IO4 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
barium(2+);diiodate;hydrate |
InChI |
InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
FGFBWXKMMVMBBS-UHFFFAOYSA-N |
SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |
Canonical SMILES |
O.OI(=O)=O.[Ba] |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Synthesis and Crystallization of Barium 2+ ;diiodate;hydrate
Methodologies for Barium(2+);diiodate;hydrate (B1144303) Synthesis
The formation of high-quality single crystals of barium iodate (B108269) monohydrate can be achieved through several laboratory techniques. The selection of a particular method depends on the desired crystal characteristics, such as size and transparency.
Solution-based methods are a common approach for growing single crystals of barium iodate monohydrate. These techniques involve the creation of a supersaturated solution from which the crystals precipitate. A general method involves the reaction of an iodine compound with a barium compound. For instance, barium iodate can be produced by reacting iodine with barium hydroxide (B78521) or by combining barium chlorate (B79027) with potassium iodate. wikipedia.org Another approach is the reaction of iodic acid with barium carbonate, which yields barium iodate, carbon dioxide, and water. chemdad.com
In a typical laboratory setting, mixing solutions of barium chloride and potassium iodate leads to the precipitation of barium iodate. flinnsci.com The process can be manipulated to control the crystal size and yield by adjusting the concentrations of the reactants. flinnsci.com
The gel growth technique is particularly advantageous for growing crystals of sparingly soluble compounds like barium iodate monohydrate, as it allows for controlled diffusion of reactants and encourages orderly crystal growth. ias.ac.inresearchgate.net This method typically employs a silica (B1680970) gel as the growth medium. ias.ac.in
In a single diffusion method, a gel is prepared, often using sodium metasilicate (B1246114) and an acid like glacial acetic acid to achieve a specific pH. ias.ac.inrsc.org One of the reactants, such as potassium iodate, is incorporated into the gel. rsc.org After the gel sets, a solution of the other reactant, for example, barium chloride, is carefully added on top. rsc.org The barium ions then diffuse into the gel, reacting with the iodate ions to form crystals of barium iodate monohydrate. ias.ac.inrsc.org This process can yield well-defined, transparent, needle-shaped single crystals. rsc.org The Liesegang phenomenon, characterized by the formation of periodic bands of precipitate, is also observed in the gel growth of barium iodate crystals. ias.ac.in
Several factors can be adjusted to control the quality and morphology of the resulting barium iodate monohydrate crystals. ias.ac.in These parameters are crucial for obtaining crystals with desired characteristics for specific applications.
The following table summarizes key factors and their effects on crystal growth:
| Factor | Effect on Crystal Quality and Morphology |
| Gel Density | Influences the diffusion rate of reactants, thereby affecting crystal size and perfection. ias.ac.in |
| Gel Aging | The time the gel is allowed to set before adding the supernatant reactant can impact the nucleation and growth process. ias.ac.inpsu.edu |
| pH of Gel | The acidity or alkalinity of the gel medium affects the reaction kinetics and solubility of the reactants and product, influencing crystal habit. ias.ac.inpsu.edu |
| Concentration of Reactants | Higher concentrations can lead to dendritic growth, while lower concentrations may produce more well-defined prismatic crystals. ias.ac.inresearchgate.net |
| Impurities | The presence of foreign ions, such as iron, can alter the crystal structure and appearance. However, barium iodate crystals are noted to be less affected by certain dopants compared to other iodate compounds. ias.ac.in |
By carefully controlling these parameters, researchers can obtain a variety of crystal habits, including prismatic and dendritic forms. ias.ac.inresearchgate.net The transparency of the crystals can also be affected, with some being transparent, translucent, or opaque. ias.ac.in
Precursor Chemistry in Barium(2+);diiodate;hydrate Formation
The choice of precursor chemicals and the control of the chemical environment are fundamental to the successful synthesis of barium iodate monohydrate.
The synthesis of barium iodate monohydrate relies on the reaction between a soluble barium salt and a soluble iodate salt. ias.ac.in Common precursors are selected based on their solubility, purity, and reactivity.
The following table details typical precursor chemicals used in the synthesis:
| Ion Source | Precursor Compound(s) |
| Barium (Ba²⁺) | Barium Chloride (BaCl₂), Barium Nitrate (B79036) (Ba(NO₃)₂) ias.ac.in |
| Iodate (IO₃⁻) | Potassium Iodate (KIO₃), Sodium Iodate (NaIO₃) ias.ac.in |
The reaction proceeds via a double displacement mechanism in an aqueous solution or a gel medium. ias.ac.in For example, the reaction between barium chloride and potassium iodate can be represented by the following equation:
BaCl₂ + 2KIO₃ → Ba(IO₃)₂ + 2KCl ias.ac.in
Similarly, using barium nitrate and sodium iodate, the reaction is:
Ba(NO₃)₂ + 2NaIO₃ → Ba(IO₃)₂ + 2NaNO₃ ias.ac.in
Barium iodate can also be formed from the reaction of barium carbonate with iodic acid. chemdad.com
The pH of the growth medium is a critical parameter that can be adjusted to optimize the crystallization process. ias.ac.inpsu.edu In gel growth methods, glacial acetic acid is often used to control the pH of the silica gel. ias.ac.inrsc.org For instance, a pH of 4.2 has been used to facilitate the growth of high-quality single crystals. rsc.org The pH influences the solubility of the reactants and the final product, thereby affecting the rate of nucleation and crystal growth. ias.ac.in
Additives can also be introduced to the crystallization system to modify crystal properties. While some impurities can be detrimental, controlled doping can be used to alter the characteristics of the crystals. For example, the effect of iron (Fe³⁺) doping has been studied, although it has been observed to have a less significant impact on the habit of barium iodate crystals compared to other iodate crystals like calcium iodate. ias.ac.in
Control of Hydration State during this compound Preparation
The control of the hydration state during the preparation of this compound is a critical aspect that influences the final product's characteristics. Research findings indicate that barium iodate predominantly crystallizes from aqueous solutions as a monohydrate, with the chemical formula Ba(IO₃)₂·H₂O. scispace.commdpi.com The formation of this specific hydrate is a recurring observation in various synthesis methods, including precipitation and gel growth techniques. ias.ac.inijapm.org
Several methods can be employed for the synthesis of barium iodate, which, under typical aqueous conditions, results in the monohydrate form. One common method involves the reaction of a soluble barium salt, such as barium chloride or barium nitrate, with a solution containing iodate ions, for instance, from potassium iodate or sodium iodate. ijapm.org Another approach is the reaction of barium carbonate with iodic acid, which also yields the hydrated form. ignited.in
The gel growth technique, often utilizing a silica gel medium, has been employed to grow single crystals of barium iodate. ias.ac.inijapm.orgresearchgate.net This method, which involves the slow diffusion of reactants, allows for the formation of well-defined crystals. ias.ac.inijapm.org Studies utilizing this technique have consistently identified the resulting crystals as barium iodate monohydrate, as confirmed by analytical methods like X-ray diffraction (XRD). ijapm.orgresearchgate.net
The stability of the monohydrate is a key factor in the difficulty of isolating other hydration states directly from aqueous solutions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have been instrumental in characterizing the hydration state of synthesized barium iodate crystals. ias.ac.inignited.in These analyses consistently show a weight loss corresponding to one molecule of water upon heating, confirming the monohydrate structure. ias.ac.inignited.in
The dehydration process of barium iodate monohydrate has been studied through thermal analysis. The data reveals that the water of hydration is lost at elevated temperatures. For instance, TGA curves have shown that barium iodate monohydrate is stable up to a certain temperature, after which it begins to lose its water molecule. ias.ac.inignited.in This process is typically endothermic, as observed in DTA curves. ignited.in The anhydrous form of barium iodate can thus be obtained by the controlled heating of the monohydrate. ias.ac.inignited.in
The following table summarizes the thermal decomposition stages of barium iodate monohydrate based on research findings:
| Temperature Range (°C) | Weight Loss (%) | Observation | Reference |
| 75-125 | ~5 | Dehydration of one water molecule | ias.ac.in |
| 160-240 | ~4 | Dehydration of one water molecule | ignited.in |
Note: The slight variations in temperature range and weight loss percentage can be attributed to different experimental conditions such as heating rate and atmosphere.
The deliberate synthesis of other hydration states, such as a dihydrate or a higher hydrate, appears to be challenging, and there is a notable lack of literature describing their preparation. This suggests that under standard laboratory conditions, the monohydrate is the most thermodynamically stable hydrated form of barium iodate. The control of the hydration state, therefore, primarily revolves around the formation of the stable monohydrate from aqueous solutions and its subsequent thermal dehydration to produce the anhydrous compound.
Advanced Structural Elucidation and Polymorphism of Barium 2+ ;diiodate;hydrate
High-Resolution Crystallographic Investigations of Barium(2+);diiodate;hydrate (B1144303)
The precise determination of the atomic arrangement within barium diiodate monohydrate has been accomplished through a combination of X-ray and neutron diffraction techniques. These methods provide a comprehensive understanding of the crystal lattice, from the heavy barium and iodine atoms to the light hydrogen atoms of the water molecule.
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds. wikipedia.org For barium diiodate monohydrate, SCXRD studies have established its crystal system and unit cell parameters with high precision.
Recent investigations at ambient pressure have confirmed that Ba(IO₃)₂·H₂O crystallizes in a monoclinic lattice. rsc.org The structure belongs to the space group I2/c (often presented in the standard setting C2/c), with four formula units (Z = 4) per unit cell. rsc.orgosti.gov The analysis reveals a well-ordered framework built from Ba²⁺ cations, IO₃⁻ anions, and water molecules. rsc.org The essential building blocks of the crystal structure consist of the IO₃ pyramids and the water molecules, which are interconnected through a network of ionic and hydrogen bonds. rsc.orgresearchgate.net
Table 1: Crystallographic Data for Barium(2+);diiodate;hydrate at Ambient Conditions This table is interactive. You can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Ba(IO₃)₂·H₂O | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | I2/c (No. 15) | rsc.org |
| a (Å) | 9.0494(2) | rsc.org |
| b (Å) | 7.9814(2) | rsc.org |
| c (Å) | 9.9187(3) | rsc.org |
| β (°) | 92.147(2) | rsc.org |
| Volume (ų) | 716.44 | rsc.org |
| Z | 4 | rsc.org |
While X-ray diffraction is excellent for locating electron-dense atoms like barium and iodine, it is less effective for precisely determining the positions of light atoms such as hydrogen. acs.org Neutron diffraction overcomes this limitation, as neutrons scatter from atomic nuclei, providing accurate locations for hydrogen atoms.
Combined X-ray and neutron diffraction studies on Ba(IO₃)₂·H₂O have been conducted at various temperatures to understand the role of the water molecule. iucr.orgresearchgate.net These studies confirmed that the water molecule in the crystal lattice exhibits dynamical disorder at room temperature. rsc.org The neutron diffraction data were crucial for establishing the positions of the water's hydrogen atoms for the first time, revealing the specifics of the hydrogen bonding network within the crystal. rsc.orgresearchgate.net This information is vital for a complete description of the coordination environment and the forces stabilizing the crystal structure. acs.org
The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions and altered bonding. researchgate.net High-pressure synchrotron X-ray diffraction, often utilizing a diamond anvil cell (DAC) to generate extreme pressures, is the primary tool for investigating these structural evolutions. scispace.comchemimpex.com
Studies on Ba(IO₃)₂·H₂O under hydrostatic pressure have revealed fascinating behavior. The inclusion of the water molecule appears to play a significant role in the compound's response to pressure. rsc.org A key phenomenon observed is the "pyramidal inversion" of the IO₃ group, a stereochemical process where the pyramid flips its configuration under pressure without any chemical reaction or loss of the water molecule. rsc.org This inversion is facilitated by the specific crystal structure of the monohydrate. The high-pressure evolution of the unit cell parameters and interatomic distances provides insight into the compressibility and stability limits of the ambient pressure phase. rsc.org
Detailed Analysis of Bonding and Coordination Environment in this compound
In the crystal structure, the barium cation (Ba²⁺) is central to linking the different components. It is bonded to ten oxygen atoms, creating a 10-coordinate geometry. osti.gov These oxygen atoms originate from both the iodate (B108269) anions and the water molecule. The Ba-O bond distances are spread over a range from approximately 2.80 Å to 3.17 Å. osti.gov A critical interaction is the bond between the barium ion and the oxygen of the water molecule (Ba-O4), which runs parallel to the crystallographic b-axis and plays a key role in the structural dynamics under pressure. rsc.org
The iodate ion (IO₃⁻) exists as a distinct trigonal pyramidal unit. rsc.org Within the Ba(IO₃)₂·H₂O structure, there is one crystallographically unique iodine atom which is covalently bonded to three distinct oxygen atoms (O1, O2, O3). rsc.org The O-I bond lengths are approximately 1.83 Å to 1.84 Å. osti.gov These IO₃ pyramids are the fundamental building blocks of the anionic part of the structure. They participate in the coordination of the barium cation and also act as acceptors for the hydrogen bonds from the water molecule, specifically through the O2 vertex, forming 'V-shaped' IO₃···HOH···O₃I motifs. rsc.org The orientation of the iodate pyramids and the stereochemically active lone pair of electrons on the iodine atom are crucial factors in the compound's structural chemistry, particularly under high pressure. rsc.orgresearchgate.net
Hydrogen Bonding Networks in this compound Hydrates
The crystal structure of barium di-iodate monohydrate, Ba(IO₃)₂·H₂O, is significantly influenced by the presence of water molecules, which form intricate hydrogen bonding networks. At ambient temperature, the water molecule exhibits dynamical disorder. rsc.org These hydrogen bonds are not static; they play a crucial role in the structural evolution of the compound under high-pressure conditions. rsc.org
In the ambient pressure crystal structure, the water molecule is key to the supramolecular assembly, with hydrogen bonds extending to the oxygen (O2) vertex of the IO₃ pyramids. rsc.org The network of hydrogen-bonded water can bridge lipid headgroups and form transient clusters. nih.gov This interaction is dynamic, with residence lifetimes in the picosecond range. nih.gov In water, hydrogen bonding is a dynamic attraction where a hydrogen atom is located between two oxygen atoms of neighboring molecules. lsbu.ac.uk
Theoretical investigations using Density Functional Theory (DFT) suggest that the hydrogen bonding network undergoes significant changes under hydrostatic compression. rsc.org As pressure increases, the distance of the hydrogen atom to the iodine atom of a nearby iodate group becomes increasingly competitive with its distance to the oxygen atom of the same group. rsc.org This suggests a potential shift or bifurcation in the hydrogen bonding, a phenomenon where a hydrogen atom is shared between two acceptor atoms. rsc.orgaps.orgusp.br This dynamic role of hydrogen bonding is believed to be a significant factor in facilitating the pressure-induced phenomena observed in the iodate groups. rsc.orgrsc.orgrsc.org
Pyramidal Inversion Phenomena in Solid-State this compound
A remarkable stereochemical phenomenon known as pyramidal inversion has been identified in the solid-state structure of barium di-iodate monohydrate. rsc.orgrsc.org This process, also called umbrella inversion, involves the interconversion between two equivalent pyramidal configurations of a molecule, which passes through a planar transition state. wikipedia.orgtestbook.comeduncle.com The observation in Ba(IO₃)₂·H₂O represents a significant finding, as it is the first time this phenomenon has been seen in a single chemical species in the solid state, driven exclusively by the thermodynamic variable of pressure without any accompanying chemical reaction. rsc.orgrsc.org
The focus of this phenomenon is the iodate ion (IO₃⁻), which forms a trigonal pyramid. rsc.org In this ion, the iodine atom possesses a lone pair of electrons that repels the three oxygen atoms, forcing them out of a planar configuration and creating the pyramidal shape. rsc.org Under pressure, these pyramids can "turn inside out". wikipedia.org
Observation and Characterization of IO₃ Pyramidal Inversion under Hydrostatic Compression in this compound
The pyramidal inversion of the IO₃ group in Ba(IO₃)₂·H₂O was discovered and characterized through high-pressure single-crystal synchrotron X-ray diffraction experiments. rsc.orgrsc.org The tell-tale sign of the inversion is the appearance of a new peak in the electron density on the opposite side of the iodate pyramid's triangular base. rsc.org This new density corresponds to an iodine atom that has moved through the plane of the three oxygen atoms to an inverted position. rsc.org
This inversion phenomenon is not observed at ambient pressure but commences at hydrostatic pressures above 5 GPa. rsc.orgrsc.orgrsc.org Below this likely critical pressure, no inversion is detected. rsc.org As the pressure is increased beyond this threshold, the population of inverted IO₃ pyramids grows steadily. rsc.org The percentage of inverted pyramids increases from 2.5% at approximately 5.1 GPa to 17.5% at nearly 15 GPa. rsc.orgrsc.orgsciprofiles.com
Pressure-Dependent Population of Inverted IO₃ Pyramids
| Pressure (GPa) | Percentage of Inverted Pyramids (%) |
|---|---|
| 5.10(5) | 2.5 |
| 9.59(5) | 12.5 |
| 14.84(5) | 17.5 |
Table 1: The percentage of IO₃ pyramids in the inverted configuration within the Ba(IO₃)₂·H₂O crystal structure as a function of applied hydrostatic pressure. Data sourced from high-pressure single-crystal synchrotron X-ray diffraction studies. rsc.orgrsc.orgrsc.org
Mechanistic Studies of Pyramidal Inversion in this compound and Related Iodates
Mechanistic studies, combining experimental data with Density Functional Theory (DFT) calculations, have provided insight into the driving forces behind the pyramidal inversion in Ba(IO₃)₂·H₂O. rsc.orgrsc.org The calculations reveal that the energy difference between the original and the inverted pyramidal configurations is very small, making the transition energetically feasible under pressure. rsc.orgrsc.orgsciprofiles.com
Two primary factors are proposed to contribute to the stabilization of the inverted state at high pressure:
Hydrogen Bonding: The presence and proximity of the water molecule are crucial. rsc.org The inverted IO₃ pyramid can form shorter, more favorable hydrogen bonds with the adjacent H₂O molecule, which helps to stabilize this configuration as the crystal lattice is compressed. rsc.org
Volume Decrease: The inverted pyramid occupies a smaller volume, a condition that is favored under high-pressure regimes. rsc.org
The specific crystal structure of Ba(IO₃)₂·H₂O appears uniquely suited to facilitate this inversion. rsc.orgrsc.org Similar studies on other hydrated iodates, such as calcium di-iodate monohydrate (Ca(IO₃)₂·H₂O), have not reported this phenomenon, suggesting that the specific arrangement of atoms in the barium salt is a critical enabling factor. rsc.orgrsc.orgresearchgate.net The mechanism of inversion in other systems, like sulfoxides, has also been studied theoretically, highlighting the importance of transition state stabilization. nih.gov
Structural Relationships with Anhydrous Barium Diiodate and Other Hydrate Forms
The structure and high-pressure behavior of this compound stand in contrast to its anhydrous counterpart and other related metal iodates. A salt that contains no water in its crystal structure is termed anhydrous, whereas one that does is known as a hydrated salt. savemyexams.com Most previous high-pressure investigations on metal iodates focused exclusively on anhydrous forms. rsc.orgresearchgate.net
The inclusion of a water molecule in the crystal lattice of Ba(IO₃)₂·H₂O is the defining feature that facilitates the observed pyramidal inversion. rsc.orgrsc.org This water molecule and its associated hydrogen bonding network provide a mechanism to stabilize the inverted IO₃ pyramid under pressure, a pathway that is unavailable in anhydrous barium diiodate, Ba(IO₃)₂. rsc.orgrsc.org While anhydrous barium iodate is known to undergo a phase transition upon heating, the pressure-induced pyramidal inversion is a distinct phenomenon tied to the hydrated form. researchgate.net
Furthermore, the crystal structure of Ba(IO₃)₂·H₂O is distinct from that of other hydrated iodates like Ca(IO₃)₂·H₂O. rsc.orgrsc.org This structural difference is the likely reason that pyramidal inversion has been observed in the barium compound but not in the calcium analog, despite both being monohydrates. researchgate.net This highlights that the mere presence of water of hydration is not sufficient; its specific coordination and the resulting hydrogen bond geometry within the crystal are paramount. rsc.org
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba(IO₃)₂·H₂O |
| Barium diiodate | Ba(IO₃)₂ |
| Calcium di-iodate monohydrate | Ca(IO₃)₂·H₂O |
| Cobalt(II) iodate | Co(IO₃)₂ |
| Copper(II) sulfate (B86663) | CuSO₄ |
| Nickel(II) iodate | Ni(IO₃)₂ |
| Ammonia | NH₃ |
| Phosphine | PH₃ |
Spectroscopic Characterization of Barium 2+ ;diiodate;hydrate
Vibrational Spectroscopy of Barium(2+);diiodate;hydrate (B1144303)
Vibrational spectroscopy, encompassing both Raman and infrared techniques, is instrumental in identifying the fundamental vibrational modes of the iodate (B108269) ion (IO₃⁻) and the water molecule within the crystal lattice of barium iodate monohydrate.
Raman spectroscopy is particularly sensitive to the symmetric vibrations of molecules and provides detailed information about the covalent bonds within the polyatomic iodate anion and the water of hydration. Studies on related metal iodates and hydrated barium compounds offer a framework for understanding the Raman spectrum of Ba(IO₃)₂·H₂O.
The pyramidal iodate ion (IO₃⁻) is expected to exhibit four fundamental vibrational modes. In Raman spectra of iodate-containing compounds, bands corresponding to the symmetric stretching (ν₁) and asymmetric stretching (ν₃) of the I-O bonds are typically observed in the 700-800 cm⁻¹ region. ias.ac.in The bending modes, including the symmetric bend (ν₂) and the asymmetric bend (ν₄), appear at lower frequencies. For instance, in lead iodate, a band near 296 cm⁻¹ is assigned to the asymmetric bending ν₄ of the iodate ion. researchgate.net
The water molecules within the hydrate structure also give rise to characteristic Raman bands. However, in some hydrated barium compounds, such as certain barium hydroxide (B78521) hydrates, water bands may not be observed in the Raman spectra, a phenomenon attributed to strong hydrogen bonding. colab.ws In studies of aqueous solutions of potassium iodate, the addition of the iodate ion influences the OH stretching vibration band of water, indicating the formation of a hydration structure. iphy.ac.cn The interaction between the iodate anion and water molecules can be probed by analyzing shifts in the water vibrational bands. iphy.ac.cn
While a dedicated, comprehensive Raman study specifically on Ba(IO₃)₂·H₂O single crystals is not widely reported in the provided literature, data from related compounds suggest the expected spectral features.
Table 1: Expected Raman Active Modes for Barium Iodate Monohydrate
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Symmetric Stretch (ν₁) | IO₃⁻ | 750 - 800 |
| Asymmetric Stretch (ν₃) | IO₃⁻ | 750 - 800 |
| Symmetric Bend (ν₂) | IO₃⁻ | ~350 - 400 |
| Asymmetric Bend (ν₄) | IO₃⁻ | ~300 - 350 |
| OH Stretch | H₂O | 3000 - 3600 |
| HOH Bend | H₂O | 1600 - 1650 |
Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on the vibrational modes that induce a change in the molecular dipole moment. FT-IR studies have been successfully employed to characterize barium iodate monohydrate. ias.ac.inresearchgate.netpsu.eduijapm.org
The presence of water of hydration is clearly confirmed by characteristic absorption bands. A broad band observed in the range of 3390-3470 cm⁻¹ is attributed to the O-H stretching vibrations, and a band around 1600-1610 cm⁻¹ corresponds to the H-O-H bending mode of the water molecule. psu.edu
The fundamental vibrations of the iodate ion are also prominent in the IR spectrum. These bands confirm the presence of the iodate group within the crystal structure. ias.ac.inijapm.org The symmetric stretching frequency (ν₁) and the asymmetric stretching frequency (ν₃) are typically observed in the mid-IR region.
Table 2: Experimentally Observed Infrared Frequencies for Barium Iodate Monohydrate (Ba(IO₃)₂·H₂O)
| Vibrational Assignment | Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | 3390 - 3470 | psu.edu |
| H-O-H Bending | 1590 - 1610 | psu.edu |
| Asymmetric Stretching (ν₃) | 810.0 | psu.edu |
| Symmetric Stretching (ν₁) | 760.48 | psu.edu |
| Symmetric Bending (ν₂) | 382.05 | psu.edu |
These vibrational frequencies are in good agreement across different studies, providing a consistent spectroscopic fingerprint for the compound. psu.eduijapm.org The analysis of these spectra confirms that the grown crystals are indeed barium iodate monohydrate. ijapm.org
Nuclear Magnetic Resonance (NMR) Studies of Barium(2+);diiodate;hydrate
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For barium iodate monohydrate, both ¹²⁷I and ¹⁷O NMR could, in principle, offer detailed structural information.
Solid-state NMR (SSNMR) is essential for studying materials like barium iodate monohydrate in their native, solid form. mst.edu The technique can provide information on chemical structure, three-dimensional structure, and dynamics. mst.edunih.gov
Direct SSNMR studies on barium iodate monohydrate are challenging and not extensively reported. The iodine-127 nucleus is a quadrupolar nucleus (spin > 1/2), which means its interaction with the local electric field gradient can lead to very broad NMR spectra, often spanning megahertz. nih.gov Systems such as iodates (IO₃⁻) are expected to exhibit large nuclear quadrupole coupling constants due to the lower symmetry around the iodine nucleus, complicating spectral acquisition and interpretation. researchgate.net
However, studies on related hydrated metal halides, such as barium iodide dihydrate (BaI₂·2H₂O), provide valuable insights. researchgate.netnih.gov In a study of BaI₂·2H₂O, researchers were able to measure the ¹²⁷I nuclear quadrupole coupling constant (C_Q) and the chemical shift (CS) tensor by combining measurements at high magnetic fields (21.1 T) with advanced pulse sequences. researchgate.netnih.gov These parameters are highly sensitive to minute structural changes. nih.gov
For the water molecules, ¹⁷O SSNMR could be employed, although it would require isotopic enrichment due to the low natural abundance of ¹⁷O. researchgate.net Studies on other hydrated salts, like barium chlorate (B79027) monohydrate, have established a "fingerprint" ¹⁷O spectral region for water coordinated to metals in solids. researchgate.net In such systems, the ¹⁷O quadrupolar coupling constants and chemical shift tensors can differentiate between subtle variations in the local environments of the water molecules. researchgate.net
While the direct application of SSNMR to Ba(IO₃)₂·H₂O is difficult, the methodology developed for similar hydrated metal salts demonstrates its potential for characterizing the local environments of both the iodate anion and the water of hydration. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba(IO₃)₂·H₂O |
| Barium Iodate Monohydrate | Ba(IO₃)₂·H₂O |
| Barium Iodide Dihydrate | BaI₂·2H₂O |
| Barium Hydroxide | Ba(OH)₂ |
| Barium Chlorate Monohydrate | Ba(ClO₃)₂·H₂O |
| Strontium Iodate Hydrate | Sr(IO₃)₂·H₂O |
| Lead Iodate | Pb(IO₃)₂ |
| Potassium Iodate | KIO₃ |
Theoretical and Computational Studies of Barium 2+ ;diiodate;hydrate
Density Functional Theory (DFT) Calculations for Barium(2+);diiodate;hydrate (B1144303)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an essential tool for interpreting experimental data and predicting the properties of solid-state materials.
DFT calculations are instrumental in elucidating the electronic configuration and the nature of chemical bonds within Barium(2+);diiodate;hydrate. These calculations typically involve determining the band structure and the density of states (DOS). For a related compound, Barium Titanate, DFT studies using the Generalized Gradient Approximation (GGA) have shown that the analysis of total and partial DOS can reveal the contributions of different atomic orbitals (e.g., Ba 5p, Ti 3d, O 2p) to the valence and conduction bands arxiv.org. A similar approach for this compound would characterize the ionic bond between the Ba²⁺ cation and the (IO₃)⁻ anion, as well as the covalent bonds within the iodate (B108269) group.
The stereochemically active lone pair on the I⁵⁺ ion dictates the geometry of the iodate group, forcing it into a trigonal pyramidal shape rather than a trigonal planar one researchgate.net. This coordination can also be described as tetrahedral, where the fourth vertex is occupied by the lone pair mdpi.comsemanticscholar.org. Structural studies of various iodate-containing compounds confirm this characteristic "umbrella-like" coordination mdpi.comsemanticscholar.org.
In the solid state, these pyramidal IO₃ groups can exhibit distortions from the ideal geometry due to crystal packing forces and interactions with the surrounding cations and water molecules. DFT calculations can be employed to explore the energetics of these slightly different configurations. For instance, studies on various metal iodates show a range of I-O bond lengths and O-I-O angles, indicating the flexibility of the pyramidal unit mdpi.comcambridge.org. By calculating the total energy for different idealized and distorted trigonal pyramidal geometries, DFT can help understand the structural stability and the energetic landscape of the iodate groups within the this compound crystal lattice researchgate.net.
Applying external pressure is a powerful method to modify the crystal structure and properties of materials. DFT calculations are highly effective in predicting and interpreting pressure-induced phase transitions. For the broader class of iodate compounds, high-pressure studies have revealed a rich variety of phenomena, often linked to the behavior of the iodine lone pair researchgate.net.
A combined experimental and theoretical study on Magnesium Iodate (Mg(IO₃)₂), for example, used DFT calculations to confirm a pressure-induced phase transition from a monoclinic to a trigonal structure between 7.5 and 9.7 GPa aps.org. The calculations showed that this transition involves a significant change in the coordination environment of the iodine atom aps.org. Similar investigations on this compound would likely predict structural transformations at high pressures. Such transitions could involve changes in the Ba-O and I-O bond lengths, tilting of the IO₃ pyramids, and a rearrangement of the crystal lattice to achieve a more compact packing. DFT calculations can predict the pressures at which these transitions occur by comparing the enthalpy of different candidate crystal structures as a function of pressure aps.orgrsc.orgresearchgate.net.
Molecular Dynamics Simulations for Dynamics and Disorder in this compound Hydrates
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into the dynamics of the water molecules and the nature of their interaction with the Ba²⁺ ions.
Ab initio molecular dynamics (AIMD) simulations of hydrated barium ions in aqueous solution show that the first hydration shell is highly flexible and diffuse cambridge.orgias.ac.in. The coordination number of water molecules around the Ba²⁺ ion is not fixed but fluctuates, primarily between 8 and 9 ias.ac.in. This flexibility indicates a very fast exchange process for solvent molecules, occurring on the picosecond timescale cambridge.org. These findings suggest that the water of hydration in the crystalline structure of this compound is likely to exhibit significant thermal motion and potential disorder. The simulations also reveal that dispersion interactions are crucial for accurately describing the static and dynamic properties of the Ba²⁺ hydration structures researchgate.netmdpi.com.
Ab Initio Studies of Hydration Interactions involving Barium Species
Ab initio studies, particularly those based on DFT, provide a detailed quantum mechanical description of the interactions between the barium ion and water molecules. AIMD simulations using various exchange-correlation (XC) functionals, such as SCAN, PBE, and BLYP, have been performed to study the hydration structure of the Ba²⁺ ion researchgate.netmdpi.com.
These studies consistently show that the choice of the XC functional impacts the calculated structural properties. For example, the SCAN functional predicts a first maximum of the Ba-O radial distribution function at 2.78 Å, while other functionals place it at 2.83 Å researchgate.net. The inclusion of dispersion corrections (e.g., PBE-D3, BLYP-D3) is important for accurately modeling the system, as it tends to reduce the fluctuation in the number of water molecules in the first hydration shell researchgate.netmdpi.com. The results from these simulations show good agreement with experimental data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, which reports Ba-O bond distances between 2.81 Å and 2.85 Å semanticscholar.orgias.ac.in.
The geometry of the hydrated complex has also been investigated. The Ba²⁺ ion preferentially forms an 8-fold coordinated complex with a bicapped trigonal prism (BTP) geometry, which exists in equilibrium with a 9-fold coordinated structure having a tricapped trigonal prism (TTP) geometry cambridge.org.
Table of Computational Results for Ba²⁺ Hydration
| Method/Functional | Ba-O Distance (First Shell) | Coordination Number (CN) | Reference |
|---|---|---|---|
| AIMD (SCAN) | 2.78 Å | Fluctuating | researchgate.net |
| AIMD (PBE/BLYP) | 2.83 Å | Fluctuating | researchgate.net |
| MD (QM-derived potential) | 2.81 Å | 9.4 | semanticscholar.org |
| EXAFS (Experimental) | 2.82 Å | 8 | semanticscholar.org |
| QM/MM MD | 2.79 Å | Equal distribution of 8 and 9 | ias.ac.in |
Reactivity and Stability of Barium 2+ ;diiodate;hydrate
Thermal Decomposition and Dehydration Pathways of Barium(2+);diiodate;hydrate (B1144303)
The thermal behavior of barium iodate (B108269) monohydrate is characterized by distinct stages of dehydration and subsequent decomposition.
Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition of barium iodate monohydrate. TGA curves reveal that the compound is stable up to a certain temperature, after which it begins to lose its water of hydration.
Different studies report slightly varying temperature ranges for this dehydration process. One study indicates that barium iodate monohydrate is stable up to 80°C and loses its single water molecule in the temperature range of 75–125°C, which corresponds to a 5% weight loss. ias.ac.in Another study reports stability up to 160°C, with a 4% weight loss occurring between 160°C and 240°C, confirming its monohydrated nature. ignited.in The resulting anhydrous barium iodate is then stable up to a much higher temperature. ias.ac.inignited.in Differential thermal analysis (DTA) shows an endothermic peak corresponding to this dehydration step. ignited.in
| Study | Stability Range (°C) | Dehydration Range (°C) | Weight Loss (%) | Observation |
|---|---|---|---|---|
| Study 1 | Up to 80 | 75–125 | 5 | Dehydration of one water molecule. ias.ac.in |
| Study 2 | Up to 160 | 160–240 | 4 | Confirms monohydrate, followed by stability of anhydrous form up to 640°C. ignited.in |
Following the initial dehydration to form anhydrous barium iodate, Ba(IO₃)₂, further heating leads to its decomposition. This decomposition occurs at a significantly higher temperature, generally reported to be around 580°C. wikipedia.org The decomposition reaction, known as Rammelsberg's reaction, is as follows:
5 Ba(IO₃)₂ → Ba₅(IO₆)₂ + 4 I₂ + 9 O₂ wikipedia.org
This reaction produces barium paraperiodate (Ba₅(IO₆)₂), iodine (I₂), and oxygen (O₂). wikipedia.orggoogle.com One study observed this decomposition in the temperature range of 550–630°C. ias.ac.in Another reported the decomposition range as 640–760°C, with a corresponding endothermic peak in the DTA curve. ignited.in The solid residue left after this decomposition is barium paraperiodate. ignited.in Phase transitions, which are changes from one state of matter to another, are accompanied by changes in the system's energy. libretexts.org
| Decomposition Temperature Range (°C) | Solid-State Product | Gaseous Products | Reference |
|---|---|---|---|
| ~580 | Barium paraperiodate (Ba₅(IO₆)₂) | Iodine (I₂), Oxygen (O₂) | wikipedia.org |
| 550–630 | Not specified | Not specified | ias.ac.in |
| 640–760 | Barium paraperiodate (Ba₅(IO₆)₂) | Not specified | ignited.in |
Chemical Stability and Transformations of Barium(2+);diiodate;hydrate
The chemical behavior of barium iodate monohydrate in aqueous solutions is governed by its solubility and the redox properties of the iodate ion.
Barium iodate is sparingly soluble in water. uomus.edu.iq The dissolution equilibrium in water can be represented as:
Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq)
The solubility product constant (Ksp) for barium iodate is a measure of its low solubility. The reported value for Ksp is 1.57 × 10⁻⁹ at 25°C. wikipedia.org Another study, using flow injection with amperometric detection, determined the thermodynamic solubility constant to be 2.7 × 10⁻⁹ mol³ L⁻³ at 27°C after correcting for ionic strength effects. nih.gov The solubility of barium iodate can be influenced by the presence of other ions in the solution, a phenomenon known as the common ion effect, which decreases its solubility. uomus.edu.iq Conversely, the solubility can be increased in acidic solutions due to the reaction of the iodate ion with hydronium ions. unizin.org
Advanced Materials Science Applications of Barium 2+ ;diiodate;hydrate Non Clinical
Research on Barium(2+);diiodate;hydrate (B1144303) in Optical and Electro-optical Materials
The unique crystal structure of barium iodate (B108269) monohydrate has prompted exploration into its potential for use in photonic devices and sensors where precise control over optical properties is crucial. chemimpex.com While research is not as extensive as for other barium compounds like barium titanate or barium borate, specific nonlinear optical properties have been identified and studied.
Barium iodate monohydrate has been confirmed to exhibit nonlinear optical (NLO) properties. ijapm.orgpsu.edu The powder second harmonic generation (SHG) test, a common technique for screening NLO materials, has been successfully applied to barium iodate. ijapm.org In this method, a powdered sample is irradiated with a high-intensity laser, and the resulting second harmonic signal is measured and compared against a standard reference material like potassium dihydrogen phosphate (B84403) (KDP). ijapm.org
Research has demonstrated that barium iodate is a nonlinear optical material, with a conversion efficiency that has been measured relative to other inorganic compounds. psu.edu One study compared the SHG efficiency of barium iodate with that of calcium iodate and cadmium iodate, finding that cadmium iodate had the highest efficiency, followed by barium iodate. psu.edu
Further investigations have explored the impact of doping on the NLO properties of barium iodate crystals. In one study, single crystals of barium iodate monohydrate were grown using a silica (B1680970) gel method and doped with iron (Fe³⁺) and copper (Cu²⁺) ions. ijapm.org The study concluded that while doping did not alter the fundamental monoclinic crystal structure, it did influence the NLO behavior. The introduction of Cu²⁺ ions was found to inhibit the nonlinear effect, whereas Fe³⁺ doping had a less detrimental impact. ijapm.org
Table 1: Research Findings on Nonlinear Optical Properties of Barium Iodate
| Property Investigated | Method | Key Findings | Reference |
|---|---|---|---|
| Second Harmonic Generation (SHG) | Powder SHG Test | Confirmed NLO activity. | ijapm.orgijapm.org |
| Comparative SHG Efficiency | Powder SHG Test | Efficiency is lower than cadmium iodate but higher than calcium iodate. | psu.edu |
| Effect of Doping | Powder SHG Test | Cu²⁺ doping inhibits NLO behavior; Fe³⁺ doping has a less negative effect. | ijapm.orgijapm.org |
| Crystal Structure | X-ray Diffraction (XRD) | Confirmed as monoclinic barium iodate monohydrate. Doping does not change the fundamental structure. | ijapm.org |
While certain barium-containing compounds are renowned for their photorefractive and photochromic properties, there is limited available research specifically documenting these effects in barium(2+);diiodate;hydrate. Materials like barium titanate (BaTiO₃) exhibit significant photorefractive and photochromic effects, making them useful for applications in optical data storage and dynamic holography. crystal-material.comdtic.milminsky.ai Similarly, strontium-barium niobate (SBN) crystals are noted for their excellent photorefractive properties. samaterials.com
However, dedicated studies into the photorefractive or photochromic characteristics of barium iodate hydrate are not prominent in the scientific literature. The investigation of these light-induced changes in refractive index and absorption states appears to be concentrated on other crystalline structures within the barium family of compounds.
This compound in Specialized Reagents and Precursors for Inorganic Synthesis
Barium iodate monohydrate serves as a valuable compound in the field of inorganic synthesis, both as a specialized reagent and as a precursor for other materials. chemimpex.com It is often utilized in the preparation of other iodate salts and is a reliable source of iodate ions for the study of iodine chemistry. chemimpex.com Its use as a reagent is also noted in the manufacturing of other iodide compounds. ottokemi.com
The synthesis of barium iodate itself can be achieved through several methods, such as reacting an aqueous solution of barium chloride with potassium iodate or through the reaction of iodine with barium hydroxide (B78521). ottokemi.comignited.inignited.in As a stable, solid compound, it is a convenient starting material for reactions requiring the controlled introduction of both barium and iodate ions. Upon heating to approximately 580 °C, barium iodate decomposes. ignited.in This thermal decomposition, known as Rammelsberg's reaction, yields barium orthoperiodate (Ba₅(IO₆)₂), oxygen, and iodine. echemi.com This reactivity makes it a precursor for periodate (B1199274) compounds.
Research into this compound for Barium-Containing Ceramics
Barium iodate is identified as a material used in the development of advanced materials, specifically in the synthesis of barium-containing ceramics which are sought after for their electrical and thermal properties. chemimpex.com The thermal decomposition of barium iodate at high temperatures can yield barium oxide, a key component in many functional ceramics.
While barium iodate is a potential precursor, much of the documented research on the synthesis of widely used barium ceramics, such as barium titanate (BaTiO₃), often employs other starting materials. Common precursors for BaTiO₃ synthesis include barium carbonate (BaCO₃), barium hydroxide (Ba(OH)₂·8H₂O), and barium acetate (B1210297) ([CH₃COO]₂Ba), which are reacted with a titanium source. core.ac.ukrroij.com The choice of precursor can significantly influence the properties of the final ceramic material, including grain size and dielectric constant. rroij.com
Analytical Methodologies for Barium 2+ ;diiodate;hydrate
Spectroscopic Methods for Barium(2+);diiodate;hydrate (B1144303) Analysis
Spectroscopic methods are instrumental in the elemental analysis of barium iodate (B108269), providing quantitative data on the barium and iodine content.
Atomic Absorption Spectrometry for Barium Quantification in Compounds
Atomic Absorption Spectrometry (AAS) is a well-established and robust method for determining the concentration of specific elements, such as barium, in a sample. nih.gov The technique relies on the principle that atoms absorb light at characteristic wavelengths. For barium analysis, a sample containing barium iodate is introduced into a high-temperature atomizer, typically a flame or a graphite (B72142) furnace, which converts the sample into free ground-state atoms. ignited.inusgs.gov
In flame AAS (FAAS), a nitrous oxide-acetylene flame is commonly used because it effectively minimizes chemical interferences that can occur with lower temperature flames. usgs.gov Barium is susceptible to ionization in the flame, which can reduce the population of ground-state atoms and lead to inaccurate results. To suppress this effect, an ionization buffer, such as a solution of sodium chloride or potassium chloride, is added to both the sample and standard solutions. usgs.govnemi.gov
Graphite Furnace AAS (GFAAS or ETAAS) offers significantly lower detection limits than FAAS, making it suitable for trace-level analysis. nih.govpsu.edu In GFAAS, a small amount of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. psu.edu Chemical modifiers are often used in GFAAS to stabilize the analyte at higher temperatures and to reduce matrix interferences. psu.edu For barium analysis, modifiers like molybdate (B1676688) or vanadate (B1173111) ions can be employed to form less volatile compounds, ensuring that barium is atomized efficiently and reproducibly. psu.edu
| Parameter | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |
|---|---|---|
| Wavelength | 553.6 nm psu.edu | 553.6 nm psu.edu |
| Flame/Atomizer | Nitrous Oxide-Acetylene usgs.gov | Pyrolytically Coated Graphite Tube psu.edu |
| Interference Control | Addition of NaCl or KCl solution (e.g., 25.4 g/L NaCl) usgs.gov | Use of chemical modifiers (e.g., Molybdate, Vanadate) psu.edu |
| Typical Concentration Range | 100 - 5000 µg/L usgs.gov | Sub-µg/L to low µg/L nih.gov |
Inductively Coupled Plasma Techniques for Elemental Analysis (Barium and Iodine)
Inductively Coupled Plasma (ICP) techniques, including ICP-Atomic Emission Spectrometry (ICP-AES, also known as ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for multi-elemental analysis, capable of quantifying both barium and iodine in barium iodate samples with high sensitivity and precision. nih.govnih.gov
In ICP-based methods, the sample is introduced into a high-temperature argon plasma (a partially ionized gas) that desolvates, atomizes, and ionizes the atoms. nih.gov
ICP-AES (ICP-OES) : In this technique, the excited atoms and ions in the plasma emit light at element-specific wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. ICP-AES is a robust method used for measuring barium at parts-per-billion (µg/L) levels. nih.gov
ICP-MS : This is one of the most sensitive techniques for elemental analysis. nih.gov Here, the ions generated by the argon plasma are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. ICP-MS can detect elements at parts-per-trillion (ng/L) concentrations. nih.gov It is particularly valuable for iodine analysis, which is more challenging for other atomic spectroscopy techniques. nih.govresearchgate.net While ICP-MS is highly sensitive, it can be prone to spectroscopic interferences (isobaric and polyatomic overlaps), which must be managed through method development, the use of collision/reaction cells, or high-resolution instruments. nih.gov
| Feature | ICP-AES (ICP-OES) | ICP-MS |
|---|---|---|
| Principle | Measures emitted light from excited atoms/ions in plasma | Measures mass-to-charge ratio of ions from plasma |
| Sensitivity | Good (ppb, µg/L) nih.gov | Excellent (ppt, ng/L) nih.gov |
| Barium Analysis | Routinely used nih.gov | Routinely used for trace and ultra-trace levels nih.govnih.gov |
| Iodine Analysis | Possible, but less common | Standard technique, often coupled with chromatography for speciation psu.edursc.org |
| Common Interferences | Spectral line overlaps | Isobaric and polyatomic interferences (e.g., 127I can be interfered by 111Cd16O) |
Chromatographic Techniques for Separation and Characterization of Iodate Species
While spectroscopic methods quantify total elemental content, chromatographic techniques are essential for speciation analysis—separating and identifying different chemical forms of an element, such as the iodate ion (IO₃⁻). For barium iodate, the focus is on the separation of the iodate anion from potential impurities like iodide (I⁻). psu.eduresearchgate.netlyellcollection.org High-Performance Liquid Chromatography (HPLC), particularly Ion Chromatography (IC), is the predominant method. psu.edulyellcollection.org
These separation techniques are almost always coupled with a sensitive detector, most commonly ICP-MS, in a configuration known as IC-ICP-MS or HPLC-ICP-MS. lyellcollection.orgrsc.org This hyphenated approach combines the separation power of chromatography with the element-specific, high-sensitivity detection of ICP-MS. researchgate.netchromatographyonline.com
The separation is typically achieved using an anion-exchange column. psu.eduresearchgate.net The sample is injected into the system, and a mobile phase (eluent) flows through the column. Anionic species like iodate and iodide interact with the positively charged stationary phase of the column at different strengths, causing them to travel through the column at different speeds and elute at different times (retention times). psu.edu By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the species can be identified. psu.edu
Key parameters that are optimized for effective separation include the type and concentration of the mobile phase, its pH, and the column type. lyellcollection.orgrsc.org For instance, mobile phases such as sodium hydroxide (B78521) or ammonium (B1175870) carbonate solutions are commonly used to achieve baseline separation of iodide and iodate. psu.edulyellcollection.org
| Study Focus | Chromatographic Method | Column Type | Mobile Phase Example | Key Finding | Reference |
|---|---|---|---|---|---|
| Speciation in Seaweed | Ion Chromatography (IC) - ICP-MS | Anion-exchange | 5 mM Sodium Hydroxide | Achieved complete separation of iodide and iodate. psu.edu | psu.edu |
| Speciation in Soil | HPLC-ICP-MS | Dionex IonPac AS14 (Anion-exchange) | 50 mM Ammonium Carbonate (pH 9.8) | Iodide and iodate were completely separated within 16 minutes. lyellcollection.org | lyellcollection.org |
| Speciation in Urine | Ion-Pair Reversed-Phase LC-ICP-MS | C18 guard column | Aqueous mobile phase with TBAH (ion-pair reagent) | Rapid separation of IO₃⁻ and I⁻ was achieved in under 7 minutes using a gradient elution. rsc.org | rsc.org |
| Separation in Seawater | Adsorption Chromatography | Glass column with Alumina | 0.1M NaNO₃ (to elute iodide), 0.5M NaHCO₃ (to elute iodate) | Demonstrated clear separation of iodide and iodate species using a simple chromatographic setup. akjournals.com | akjournals.com |
X-ray Fluorescence for Elemental Composition in Barium(2+);diiodate;hydrate
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. unimelb.edu.authermofisher.com It is well-suited for the analysis of solid samples like this compound, providing qualitative and quantitative information on the elements present, including both barium and iodine. epa.govclu-in.org
The principle of XRF involves irradiating the sample with a primary X-ray beam. thermofisher.com This high-energy radiation dislodges an inner-shell electron from an atom in the sample. The resulting vacancy is filled by an electron from a higher energy outer shell. To do so, the electron releases energy in the form of a secondary (or fluorescent) X-ray. thermofisher.com The energy of this fluorescent X-ray is unique to each element, acting as an elemental "fingerprint". The intensity of the emitted X-rays is proportional to the concentration of that element in the sample. unimelb.edu.auclu-in.org
XRF is advantageous because it requires minimal sample preparation and does not damage the sample, allowing for further analysis by other techniques. Both wavelength-dispersive (WDXRF) and energy-dispersive (EDXRF) systems can be used. EDXRF, particularly in field-portable units (FPXRF), is often used for rapid screening and analysis of elements like barium in various matrices. epa.govthermofisher.com The technique is capable of detecting elements with an atomic number of 16 (sulfur) or greater, which includes both barium (Z=56) and iodine (Z=53). epa.gov
| Parameter | Description |
|---|---|
| Principle | Detection of characteristic secondary X-rays emitted from a sample irradiated with a primary X-ray source. thermofisher.com |
| Elements Detected | Can detect Barium (Ba), Iodine (I), and other elements with atomic number >16. epa.gov |
| Sample Form | Primarily solid powders or pressed pellets. |
| Analysis Type | Non-destructive, providing both qualitative and quantitative elemental composition. unimelb.edu.au |
| Advantages | Rapid analysis, minimal sample preparation, non-destructive. unimelb.edu.authermofisher.com |
| Limitations | Primarily a surface analysis technique; sensitivity is generally lower than ICP-MS, especially for lighter elements. unimelb.edu.au Does not provide information on chemical speciation (e.g., cannot distinguish iodate from iodide). |
Environmental Behavior and Geochemical Interactions of Barium Diiodate Species Excluding Toxicity
Solubility and Speciation of Barium Diiodate in Natural Aqueous Systems
The environmental behavior of barium diiodate hydrate (B1144303) is fundamentally governed by its solubility in water and the subsequent speciation of its constituent ions, barium (Ba²⁺) and iodate (B108269) (IO₃⁻), in natural aqueous environments. Barium diiodate is considered to be sparingly soluble in water. The solubility product constant (Ksp) for barium iodate (Ba(IO₃)₂) is a critical parameter in predicting its dissolution and precipitation behavior.
Upon dissolution in an aqueous system, barium diiodate hydrate releases barium cations (Ba²⁺) and diiodate anions (IO₃⁻) into the solution. The extent of this dissolution is influenced by several environmental factors, including pH, temperature, and the presence of other ions that can form complexes or insoluble salts with either barium or iodate.
The speciation of barium in natural waters is complex and is not solely dictated by the dissolution of barium diiodate. Barium ions can interact with various naturally occurring anions to form different chemical species. Research indicates that in aqueous environments, barium can exist as the free ion (Ba²⁺) or as various complexes such as BaSO₄, BaHCO₃⁺, BaCO₃, and BaOH⁺. researchgate.net The presence of sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻) ions, which are common in many natural water systems, significantly reduces the concentration of dissolved barium by forming poorly soluble precipitates like barite (BaSO₄) and witherite (BaCO₃). rivm.nlwho.int For instance, in the presence of sulfate concentrations as low as 2 mg/L and at a pH below 9.3, the precipitation of barite can become the dominant process controlling barium concentration in the water column. canada.ca The distribution of these barium species is also heavily influenced by the pH and the amount of total organic carbon (TOC) in the water, with lower pH levels (below 7) generally favoring a higher proportion of dissolved barium species. researchgate.net
Similarly, the speciation of iodine in the environment is diverse, with its oxidation state varying from -1 to +7. austinpublishinggroup.com The primary inorganic forms of iodine in natural systems are iodide (I⁻) and iodate (IO₃⁻). austinpublishinggroup.comiaea.org In oxygenated waters, such as the surface layers of oceans and lakes, iodate is the thermodynamically stable and, therefore, the dominant species. frontiersin.org The interplay between iodide and iodate is a key feature of the global iodine cycle.
Table 1: Solubility and Speciation Data for Barium and Iodate in Aqueous Systems
| Parameter | Value/Description | Reference |
|---|---|---|
| Barium Iodate Solubility | ||
| Ksp of Ba(IO₃)₂ | 1.58 x 10⁻⁹ | collegedunia.com |
| Barium Speciation | ||
| Common Aqueous Species | Ba²⁺, BaSO₄, BaHCO₃⁺, BaCO₃, BaOH⁺ | researchgate.net |
| Dominant Precipitate with Sulfate | Barite (BaSO₄) | canada.ca |
| Factors Influencing Speciation | pH, Total Organic Carbon (TOC), Sulfate and Carbonate concentrations | researchgate.netrivm.nl |
| Iodine Speciation | ||
| Primary Inorganic Forms | Iodide (I⁻), Iodate (IO₃⁻) | austinpublishinggroup.comiaea.org |
| Dominant Form in Oxic Waters | Iodate (IO₃⁻) | frontiersin.org |
Interactions of Barium Diiodate Hydrate with Environmental Matrices (e.g., Soil, Sediments)
The interactions of barium diiodate hydrate with environmental matrices such as soil and sediments are largely dictated by the individual behaviors of barium and iodate ions upon their release into the porewaters of these systems. The mobility and fate of these ions are controlled by a combination of sorption processes, precipitation/dissolution reactions, and redox transformations.
In sedimentary environments, barium has a strong affinity for sulfate, leading to the formation of barite (BaSO₄). Under oxic (oxygen-rich) conditions, barite is a stable mineral and acts as a significant sink for barium in sediments. researchgate.net However, under reducing (anoxic) conditions, where sulfate is microbially reduced, barite can dissolve, releasing barium back into the porewater. researchgate.net
The geochemistry of iodine in soils and sediments is closely linked to organic matter. Iodine is primarily delivered to sediments bound to organic material. geomar.de During the decomposition of this organic matter (a process known as early diagenesis), iodine is released into the sediment porewater, mainly as iodide (I⁻). geomar.de The subsequent fate of this iodide is highly dependent on the redox conditions at the sediment-water interface. Under oxic conditions, iodide can be oxidized to less mobile forms and potentially reprecipitated within the surface sediments. geomar.de In natural soils, a significant portion of iodine, often close to 90%, exists as organic iodine species. iaea.org The mobility of different iodine species in sediments varies, with studies showing that organic iodine compounds can be more strongly retarded than inorganic iodide or iodate. iaea.org
Research has also explored methods to immobilize iodate in environmental matrices. For instance, layered double hydroxides (LDHs) have demonstrated the ability to effectively capture iodate from aqueous solutions and have potential applications in retaining soil iodate, thereby reducing its mobility. researchgate.net
Table 2: Interactions of Barium and Iodate with Environmental Matrices
| Ion | Interaction with Soil/Sediments | Controlling Factors | Reference |
|---|---|---|---|
| Barium (Ba²⁺) | Precipitation as barite (BaSO₄) in oxic sediments. | Redox conditions, sulfate availability | researchgate.net |
| Dissolution of barite under anoxic (reducing) conditions. | Redox conditions, sulfate reduction | researchgate.net | |
| Iodate (IO₃⁻) / Iodide (I⁻) | Association with organic matter is the primary delivery mechanism to sediments. | Organic matter content | geomar.de |
| Release as iodide (I⁻) during organic matter decomposition. | Microbial activity, diagenesis | geomar.de | |
| Oxidation and precipitation of iodide in oxic surface sediments. | Redox conditions | geomar.de | |
| Predominantly exists as organic species in natural soils. | Organic matter content | iaea.org | |
| Can be captured by materials like Layered Double Hydroxides (LDH). | Material properties, aqueous chemistry | researchgate.net |
Geochemical Cycling of Iodine and Barium with Relevance to Diiodate Compounds
The geochemical cycles of barium and iodine are distinct but interconnected through compounds like barium diiodate. Both elements are naturally occurring and participate in complex biogeochemical pathways through the lithosphere, hydrosphere, and atmosphere.
Barium is introduced into surface environments primarily through the weathering of rocks and, to a lesser extent, through anthropogenic activities. rivm.nl When transported to the oceans via rivers, most of the dissolved barium precipitates as barium sulfate (barite) due to the high concentration of sulfate ions in seawater. who.int This process makes the ocean a major sink for barium. The flux of biogenic barium to the seafloor, often in the form of microcrystals of barite, is strongly correlated with marine biological productivity. As a result, the concentration of barium in marine sediments is frequently used as a paleo-proxy to reconstruct past ocean productivity. researchgate.net
The global iodine cycle is characterized by the exchange of iodine in its various forms and oxidation states. wikipedia.org The primary chemical forms in the environment are inorganic iodide (I⁻) and iodate (IO₃⁻), as well as various organic iodine compounds. austinpublishinggroup.com The ocean plays a central role in this cycle. Iodate is the dominant and thermodynamically stable form of iodine in the vast, oxygenated water column of the deep ocean. frontiersin.org In contrast, iodide can be more prevalent in surface waters, where biological activity can reduce iodate to iodide. The transformation between these two species is a critical, though not fully understood, component of marine biogeochemistry. frontiersin.org
Iodine's association with organic matter means its sedimentary cycle is linked to the biological carbon pump. geomar.de The release of iodine from sediments is highly sensitive to the redox conditions at the seafloor. In anoxic zones, iodine can be released from the sediments back into the water column as iodide. geomar.de
The existence of barium diiodate means that the geochemical pathways of these two elements can be directly linked. The formation or dissolution of barium diiodate in specific environments would influence the local concentrations and transport of both barium and iodine.
Table 3: Summary of Geochemical Cycling for Barium and Iodine
| Element | Key Aspects of Geochemical Cycle | Relevance to Diiodate Compounds | Reference |
|---|---|---|---|
| Barium | Released by rock weathering. | The formation of barium diiodate provides a potential pathway for the co-transport and deposition of barium and iodine. | rivm.nlwho.int |
| Precipitates as barite (BaSO₄) in the ocean. | The relative insolubility of barium diiodate could make it a sink for both elements under specific chemical conditions. | who.int | |
| Sedimentary barium is a proxy for paleoproductivity. | researchgate.net | ||
| Iodine | Cycles through lithosphere, hydrosphere, and atmosphere in various forms. | The dissolution of barium diiodate releases iodate, the dominant form of iodine in oxic aqueous environments. | frontiersin.orgwikipedia.org |
| Iodate (IO₃⁻) is the stable form in oxic ocean waters. | frontiersin.org | ||
| Sedimentary cycle is linked to organic matter and redox conditions. | The interaction of iodate with environmental matrices is a key factor in the overall fate of the compound. | geomar.de |
Future Research Directions for Barium 2+ ;diiodate;hydrate
Exploration of Novel Synthesis Pathways for Controlled Morphology and Size of Barium(2+);diiodate;hydrate (B1144303)
Future research will likely focus on moving beyond traditional synthesis methods to gain precise control over the crystallite size, shape (morphology), and purity. While methods like the reaction of iodine with barium hydroxide (B78521) or combining barium chlorate (B79027) with potassium iodate (B108269) are known, advanced techniques offer greater control. wikipedia.org
The single diffusion gel growth technique has proven effective for growing single crystals of barium iodate monohydrate. researchgate.netias.ac.in By systematically varying parameters such as the pH of the gel, gel concentration, setting time, and reactant concentrations, researchers can influence the resulting crystal habits, producing morphologies ranging from prismatic to dendritic. researchgate.netias.ac.in Future work could involve creating a comprehensive phase diagram linking these parameters to specific crystal morphologies.
| Parameter Varied | Observed Effect on Crystal Growth | Reference |
|---|---|---|
| pH of Gel Solution | Influences crystal habit and quality. | researchgate.net |
| Gel Concentration/Density | Affects diffusion rates and subsequent crystal morphology. | researchgate.netpsu.edu |
| Concentration of Reactants | Governs crystal size, quality, and habit. | researchgate.net |
| Gel Setting/Aging Time | Impacts nucleation density and crystal perfection. | researchgate.netpsu.edu |
Furthermore, exploring alternative synthesis environments, such as hydrothermal methods or novel low-temperature melting inorganic acid fluxes, could yield unique structural forms of barium iodate hydrate not accessible through conventional routes. researchgate.net The use of structure-directing agents or additives during crystallization, a technique used to control morphology in other materials, presents another promising avenue for investigation. google.com
Deeper Understanding of High-Pressure Behavior and Solid-State Reactivity of Barium(2+);diiodate;hydrate
The response of Ba(IO₃)₂·H₂O to extreme pressures is a key area for future investigation. Recent studies using high-pressure single-crystal synchrotron X-ray diffraction have revealed a fascinating phenomenon known as pyramidal inversion. rsc.orgrsc.orgrsc.org The IO₃⁻ ion, which is the primary building block of the crystal structure, has a trigonal pyramidal geometry. rsc.org When subjected to hydrostatic pressure, these pyramids can invert. rsc.orgrsc.org This inversion is not observed below 5 GPa, suggesting a critical pressure is required to initiate the process. rsc.org
The percentage of inverted pyramids increases steadily with pressure, as detailed in the table below. This solid-state transformation occurs without any chemical reaction or the loss of guest molecules. rsc.org
| Pressure (GPa) | Percentage of Inverted Pyramids (%) | Reference |
|---|---|---|
| 5.10 | 2.5 | rsc.orgrsc.org |
| 14.84 | 17.5 | rsc.orgrsc.org |
Future research should aim to fully map this transformation up to higher pressures. Density functional theory (DFT) calculations have suggested that the original and inverted configurations are very close in energy, and that hydrogen bonding from the water molecule may play a significant role in facilitating the inversion. rsc.orgrsc.org Further computational studies could elucidate the precise mechanism and energetic landscape of this inversion. Understanding the highly anisotropic compressibility of the crystal is also crucial, as the structure compresses differently along its various crystallographic axes. rsc.org Investigations into its thermal solid-state reactivity, such as the Rammelsberg's reaction where it decomposes at approximately 580 °C, could also be expanded. wikipedia.org
Design and Synthesis of this compound-Based Hybrid Materials
Creating hybrid materials by incorporating other elements into the barium iodate hydrate lattice is a promising direction for tuning its properties. Research has already shown that doping Ba(IO₃)₂·H₂O with transition metal ions like Fe³⁺ and Cu²⁺ is possible using the gel growth method. ijapm.org While these studies showed that doping did not fundamentally alter the monoclinic crystal structure, it did influence the material's nonlinear optical properties. ijapm.org
Future work could explore a wider range of dopants to systematically study their effects on the material's optical, piezoelectric, and ferroelectric properties. Another advanced approach is the design of mixed-anion compounds. Research on related materials has produced novel barium gold iodates and mixed-anion cerium iodates. researchgate.net Applying these design principles to create complex hybrid materials based on the barium iodate structure, such as barium-metal-oxy-iodates, could lead to a new class of functional materials with tailored properties.
Advanced Spectroscopic and Imaging Techniques for Real-Time Structural and Dynamic Studies
To achieve a more profound understanding of Ba(IO₃)₂·H₂O, advanced characterization techniques must be employed. For real-time structural studies, especially under non-ambient conditions, high-pressure single-crystal synchrotron X-ray diffraction is indispensable, as it allows for the direct observation of phenomena like pyramidal inversion. rsc.orgrsc.org To probe surface-specific phenomena, the combination of high-resolution X-ray reflectivity (XR) with molecular dynamics (MD) simulations can provide an atomic-level description of the hydrated crystal surface, defining the precise positions of surface ions and adsorbed water molecules. osti.govosti.gov
Vibrational spectroscopy offers deep insights into the local environment. Techniques like Raman and infrared spectroscopy have been used to confirm the presence of the iodate group and water molecules and to study the dynamic disorder of the H₂O molecule within the crystal lattice. rsc.orgresearchgate.net Advanced methods such as Raman difference spectroscopy can be applied to isolate the spectral signature of water in the hydration shells of the ions, revealing how the Ba²⁺ and IO₃⁻ ions perturb the surrounding water's hydrogen-bonding network. mdpi.com For imaging, spectroscopic (multi-energy) CT, a technique capable of distinguishing between barium and iodine based on their different X-ray absorption edges, could be adapted to visualize elemental distribution within hybrid materials or during solid-state reactions. nih.gov
Integration of this compound in Emerging Technologies (Non-Prohibited)
The unique properties of Ba(IO₃)₂·H₂O, which arise from the stereoactive lone pair on the iodate ions, make it an attractive candidate for various technologies. rsc.org A significant area of future research is its application in nonlinear optics (NLO). psu.eduijapm.org The material exhibits second-harmonic generation (SHG), a key NLO property, making it potentially useful for frequency-doubling lasers. psu.edursc.org Further research could focus on enhancing these NLO properties through controlled synthesis and doping.
The crystalline structure also suggests potential for use in photonic devices and sensors, where precise control over optical properties is critical. chemimpex.com Additionally, barium iodate has been identified as a stable intermediate in certain thermochemical cycles for the production of hydrogen and oxygen from water, pointing to a potential role in energy-related technologies. google.com Exploring its piezoelectric and ferroelectric properties, also linked to the acentric nature of the iodate pyramids, could open up applications in transducers and data storage. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
